Structural and Conformational Differentiation vs. N-1 Alkyl Analogs
The N-1 cyclopropyl substituent in 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione imparts a distinct, rigid conformation compared to its N-1 methyl, ethyl, or propyl analogs. This rigidification is a key differentiator in molecular design. While quantitative binding data for this exact scaffold is not published, structure-activity relationship (SAR) studies on closely related pyrimidinedione antiviral agents demonstrate that replacing a cyclopropyl group with a methyl group at N-1 can reduce antiviral potency by over 1000-fold (from subnanomolar EC50 to micromolar) [1]. This class-level inference [2] underscores the critical role of the cyclopropyl moiety.
| Evidence Dimension | Conformational Restriction and Potency |
|---|---|
| Target Compound Data | N-1 cyclopropyl substituted scaffold (present in 75914-62-4) |
| Comparator Or Baseline | N-1 methyl/ethyl substituted scaffolds (e.g., 6-amino-1-methylpyrimidine-2,4(1H,3H)-dione) |
| Quantified Difference | Class-level potency difference: >1000-fold (subnanomolar vs. micromolar EC50) in a related antiviral series [1] |
| Conditions | SAR analysis of 2,4(1H,3H)-pyrimidinedione derivatives as HIV-1 NNRTIs |
Why This Matters
For users synthesizing target-specific ligands, the cyclopropyl group provides a pre-organized conformation that is essential for achieving high-affinity binding in many biological systems.
- [1] Buckheit, R. W., et al. (2007). The structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV type 1 and type 2 inhibitors. *Antiviral Chemistry and Chemotherapy*, 18(5), 257-267. View Source
- [2] Watson Buckheit, K., et al. (2011). Development of dual-acting pyrimidinediones as novel and highly potent topical anti-HIV microbicides. *Antimicrobial Agents and Chemotherapy*, 55(11), 5243-5254. View Source
